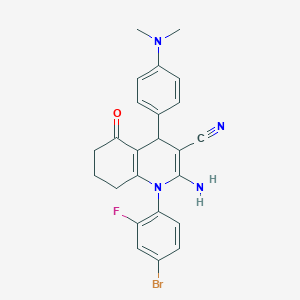

2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core substituted with bromo-fluoro and dimethylamino aryl groups. Its structure combines electron-withdrawing (bromo, fluoro) and electron-donating (dimethylamino) substituents, which influence its physicochemical and pharmacological properties. The compound’s crystallographic data and synthesis protocols are often resolved using programs like SHELXL or OLEX2 .

Properties

CAS No. |

309277-31-4 |

|---|---|

Molecular Formula |

C24H22BrFN4O |

Molecular Weight |

481.4 g/mol |

IUPAC Name |

2-amino-1-(4-bromo-2-fluorophenyl)-4-[4-(dimethylamino)phenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C24H22BrFN4O/c1-29(2)16-9-6-14(7-10-16)22-17(13-27)24(28)30(19-11-8-15(25)12-18(19)26)20-4-3-5-21(31)23(20)22/h6-12,22H,3-5,28H2,1-2H3 |

InChI Key |

DSTGRWJEOFPCIX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)F)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromo-2-fluoroaniline, 4-(dimethylamino)benzaldehyde, and cyanoacetic acid.

Condensation Reaction: The initial step involves a condensation reaction between 4-bromo-2-fluoroaniline and 4-(dimethylamino)benzaldehyde in the presence of a base to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization with cyanoacetic acid under acidic or basic conditions to form the quinoline core structure.

Final Modifications: Further modifications, such as bromination or fluorination, are carried out to introduce the desired substituents on the quinoline ring.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods to larger reactors, ensuring proper control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules with potential biological activities.

Biology

In biological research, quinoline derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and is thus of interest in drug discovery and development.

Medicine

The compound could be explored for its potential therapeutic applications, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria, cancer, and bacterial infections.

Industry

In the industrial sector, the compound may be used in the development of new materials, dyes, and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA, leading to the inhibition of key biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Variations in Hexahydroquinoline Derivatives

Key Observations :

- Dimethylamino groups at R2 increase solubility in aqueous media compared to methylsulfanyl or halogenated substituents .

- Heterocyclic R2 groups (e.g., thiophene, benzodioxole) introduce π-π stacking capabilities, critical for receptor interactions .

Physicochemical and Spectroscopic Comparisons

Table 2: NMR and Crystallographic Data

Insights :

Trends :

- Nitrophenyl/thiophenyl derivatives show pronounced anticancer activity due to nitroreductase activation .

- Microwave-assisted synthesis improves yields and reduces reaction times for benzodioxole-containing analogs .

Biological Activity

2-Amino-1-(4-bromo-2-fluorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 309277-31-4) is a complex organic compound belonging to the class of quinoline derivatives. Its unique molecular structure and substituents make it a candidate for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 481.4 g/mol. The presence of bromine and fluorine atoms significantly influences its chemical reactivity and biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C24H22BrFN4O |

| Molecular Weight | 481.4 g/mol |

| SMILES | CN(C)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)Br)F)N)C#N |

| InChI | InChI=1S/C24H22BrFN4O/c1-29(2)... |

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Quinoline derivatives are known for their pharmacological properties, including:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines by disrupting critical cellular pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as topoisomerases, which are essential for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

The specific mechanism of action is dependent on the target enzyme or receptor involved. For example, quinoline derivatives can form hydrogen bonds and hydrophobic interactions with target proteins, leading to the disruption of biological pathways critical for cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the hexahydroquinoline class:

- Anticancer Screening : A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, highlighting the potential of quinoline derivatives in cancer therapy .

- Topoisomerase Inhibition : Compounds structurally related to 2-amino hexahydroquinolines have been shown to inhibit topoisomerase I and II activities effectively, leading to decreased viability in cancer cell lines .

- Structure–Activity Relationship (SAR) : SAR studies have demonstrated that modifications in the substituents can enhance biological activity. For instance, the introduction of electron-donating groups has been linked to improved potency against specific cancer types .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-1-(dimethylamino)-4-(2-fluorophenyl)-5-oxo-7-phenylhexahydroquinoline | C23H24F N3O | Lacks bromine; different aryl group |

| 2-Amino-4-(3,4,5-trimethoxyphenyl)-5-oxohexahydroquinoline | C23H28N2O5 | Contains methoxy groups; distinct biological activity |

| 2-Amino-1-(dimethylamino)-4-[4-(dimethylamino)phenyl]-5-octahydroquinoline | C25H30N4O | Similar core but varies in substituent arrangement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.